tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl substituent at position 2.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAKHELXPGAHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Methylenecyclopenta[c]pyrrole Core
The synthesis begins with trans-1,2-di-carbomethoxy-4-methylene-cyclopentane (1), which undergoes alkaline hydrolysis to yield trans-4-methylene-1,2-cyclopentanedicarboxylic acid (2). Heating this diacid in acetic anhydride produces cis-tetrahydro-5-methylene-1H-cyclopenta[c]furan-1,3(3H)-dione (3), a key anhydride intermediate.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2N NaOH, reflux | 2 | 77.7% |
| 2 | Acetic anhydride, 100°C | 3 | 28% |
Ammonium Salt Formation and Imide Reduction
Treatment of anhydride 3 with ammonia gas in dry methylene chloride generates an ammonium salt, which reacts with acetyl chloride to form the corresponding imide 5 . Reduction of 5 with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C yields the primary amine, which is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to afford cis-1,1-dimethylethylhexahydro-5-methylenecyclopenta[c]pyrrole-2(1H)-carboxylate (6).
Critical Conditions :
-
LiAlH₄ must be added gradually to avoid exothermic side reactions.
-
Boc protection is performed in situ to prevent amine oxidation.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C to room temp |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Stereochemical Outcome :
Thexyl borane’s steric bulk directs boron addition to the less hindered face, resulting in >90% enantiomeric excess (ee) of the endo isomer.
Ketone Reduction Strategy
Synthesis of 4-Oxo Intermediate
An alternative route starts with tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (9), prepared via RuO₂-mediated oxidation of a saturated pyrrolidine precursor. This ketone serves as a versatile intermediate for hydroxymethyl functionalization.
Stereoselective Reduction
The ketone 9 is reduced using sodium borohydride (NaBH₄) in methanol at −20°C. This mild reagent selectively reduces the ketone to a secondary alcohol without cleaving the Boc-protecting group.
| Parameter | Value |
|---|---|
| Molar Ratio (NaBH₄:9) | 1.2:1 |
| Temperature | −20°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Advantages Over LiAlH₄ :
-
NaBH₄ avoids over-reduction or Boc group cleavage.
-
Higher functional group tolerance simplifies purification.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Hydroboration-Oxidation Route : Overall yield from 1 to 8 is ~18% due to multiple steps.
-
Ketone Reduction Route : Higher overall yield (~45%) with fewer intermediates.
Stereochemical Control
-
Hydroboration provides superior stereoselectivity (>90% ee) but requires chiral auxiliaries.
-
Ketone reduction yields racemic alcohol unless chiral catalysts (e.g., CBS reagent) are employed.
Industrial Applicability
-
The ketone route is preferred for large-scale synthesis due to streamlined steps and commercial availability of 9 .
-
Hydroboration remains valuable for accessing enantiopure derivatives.
Optimization Strategies
Catalyst Screening for Ketone Reduction
Testing chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagent enhances enantioselectivity:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| CBS (R) | 92 | 88 |
| NaBH₄ with (S)-Binol | 85 | 82 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the carbonyl group, resulting in a different functional group.
Substitution: The tert-butyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibit significant biological activity. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Case Study : A study focused on derivatives of cyclopentapyrrole compounds highlighted their efficacy against certain cancer cell lines, indicating that modifications to the cyclopentapyrrole structure could enhance therapeutic properties .
Synthesis of Bioactive Molecules
The compound can serve as an intermediate in synthesizing more complex bioactive molecules. Its hydroxymethyl group allows for further functionalization, which can lead to the development of novel pharmaceuticals.
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific mechanical properties. Its unique structure may impart flexibility and strength to polymer matrices.
- Application Example : Research has shown that integrating such compounds into polymer systems can improve thermal stability and mechanical performance, making them suitable for applications in coatings and composites .
Research Tool
Reagent in Organic Synthesis
Due to its reactivity, this compound can be used as a reagent in organic synthesis. It can facilitate various chemical transformations, enabling researchers to explore new synthetic pathways.
- Experimental Use : In laboratory settings, it has been employed to synthesize other complex molecules through reactions such as esterification and amidation .
Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Potential drug development targeting cancer and other diseases | Efficacy studies against cancer cell lines |
| Material Science | Enhancement of polymer properties | Improved thermal stability in coatings |
| Organic Synthesis | Reagent for synthesizing complex organic molecules | Used in esterification reactions |
Mechanism of Action
The mechanism by which tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects depends on its specific application. For example, as an inhibitor, it may bind to an enzyme's active site, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key analogs differ in substituents at positions 4 or 5 of the bicyclic core:
Key Observations :
Physicochemical Properties
Available data for analogs:
Notes:
Inference for Hydroxymethyl Variant :
- The hydroxymethyl group may reduce acute toxicity compared to oxo analogs, but this remains speculative without direct data.
Pharmacological Relevance
- BTK Inhibitor Intermediates : The 5-oxo analog (CAS 146231-54-1) is a key intermediate in BTK inhibitor synthesis, highlighting the pharmacological importance of this structural class .
- Functional Group Impact : The hydroxymethyl group could enhance solubility for in vivo applications compared to oxo derivatives, which are typically lipophilic .
Recommendations :
- Conduct comparative studies on solubility, stability, and toxicity.
- Explore the hydroxymethyl compound’s utility in prodrug design or as a synthetic precursor for further functionalization.
Biological Activity
tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, with the CAS number 1781984-45-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a cyclopentane ring fused with a pyrrole structure, which is significant for its biological interactions.
Antimicrobial Properties
Recent studies indicate that compounds with similar pyrrole structures exhibit notable antimicrobial activities. For instance, certain pyrrole derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Mtb). In one study, pyrrole-2-carboxamides demonstrated MIC values below 0.016 μg/mL against Mtb, highlighting the potential for structural modifications to enhance activity against resistant strains .
Cytotoxicity and Selectivity
The cytotoxicity profile of related compounds suggests that while they exhibit potent antimicrobial properties, they also maintain low toxicity levels in mammalian cell lines. For example, some derivatives showed IC50 values greater than 64 μg/mL, indicating a favorable selectivity index (SI) for therapeutic applications . This aspect is crucial for developing safe pharmaceuticals.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrole ring. Studies have shown that electron-withdrawing groups enhance activity against Mtb, while bulky substituents can improve stability and reduce cytotoxicity .
Study 1: Antitubercular Activity
A recent investigation focused on a series of pyrrole derivatives, including those structurally similar to this compound. Compounds were tested against both wild-type and mutant strains of M. tuberculosis. The results indicated that modifications at specific positions on the pyrrole ring significantly affected the potency and selectivity against Mtb .
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | <0.016 | >64 | >4000 |
| Compound B | 0.032 | >64 | >2000 |
| tert-butyl derivative | TBD | TBD | TBD |
Study 2: Physiological Activities
Another study explored the physiological activities of pyrrole derivatives, noting their potential roles in metabolic pathways and as markers for various diseases. The presence of hydroxymethyl groups was particularly noted for enhancing solubility and bioavailability, which could be advantageous for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, and how can reaction yields be optimized?
A common approach involves alkylation of N-Boc-protected amines (e.g., hexahydrocyclopenta[c]pyrrole derivatives) with hydroxymethylating agents. For example, similar compounds were synthesized via alkylation of N-Boc amines with bromides or electrophiles, achieving yields of 64–89% under mild conditions (e.g., room temperature, inert atmosphere) . Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts or Lewis acids to enhance reactivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature control : Lower temperatures reduce side reactions like epimerization.
Q. How should researchers characterize the stereochemical purity of this compound?
Characterization requires a combination of techniques:
- NMR spectroscopy : H and C NMR can identify diastereomeric ratios (e.g., cis/trans isomers) through splitting patterns and coupling constants. For example, reports stereoisomer ratios >5:95 using H NMR .
- Chiral HPLC : Resolves enantiomers if chiral centers are present.
- IR spectroscopy : Confirms functional groups (e.g., hydroxyl, carbonyl) and detects impurities .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Based on SDS data for structurally similar compounds:
- PPE : Gloves, lab coat, and goggles are mandatory due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335: respiratory tract irritation) .
- Storage : Keep in a cool, dry place away from oxidizing agents; stability data indicate decomposition risks at >40°C .
Q. What solvents are compatible with this compound for solubility studies?
While direct solubility data are limited, analogous cyclopenta[c]pyrrole derivatives show moderate solubility in:
- Polar solvents : Methanol, ethanol, DMSO (ideal for biological assays).
- Nonpolar solvents : Dichloromethane, chloroform (suitable for chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?
Discrepancies may arise from dynamic processes (e.g., ring puckering) or crystal packing effects. Methodological steps include:
- Variable-temperature NMR : Detects conformational flexibility by observing signal coalescence at elevated temperatures.
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate structures .
- Overhauser effect (NOESY) : Identifies spatial proximity of protons to confirm rigid stereochemical assignments .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced approaches leverage:
- Quantum mechanical calculations (e.g., DFT) : Models electron density distribution to identify reactive sites (e.g., hydroxymethyl group as a nucleophile) .
- QSPR (Quantitative Structure-Property Relationship) : Correlates molecular descriptors (e.g., HOMO/LUMO energies) with experimental reaction rates .
Q. How does the hydroxymethyl group influence the compound’s stability under acidic or basic conditions?
The hydroxymethyl group may participate in intramolecular hydrogen bonding, stabilizing the ring system. Experimental strategies:
Q. What strategies mitigate diastereomer formation during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
